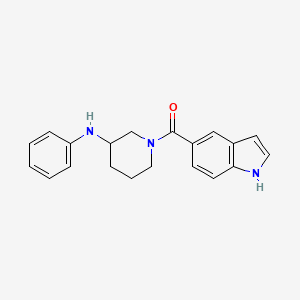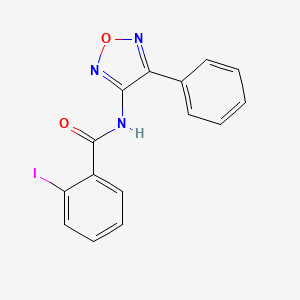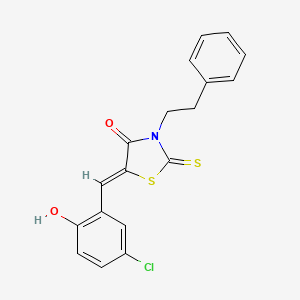![molecular formula C13H11ClN2O3 B5128197 N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5128197.png)
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in this protein lead to the development of cystic fibrosis (CF), a genetic disease that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively for its potential use in treating CF and other diseases that involve dysfunctional ion transport.
Mecanismo De Acción
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 works by binding to a specific site on the this compound protein, known as the ATP-binding site. This prevents the protein from opening and allowing ions to pass through, leading to a reduction in salt and water transport. This compound(inh)-172 specifically targets mutant this compound proteins, leaving normal this compound proteins unaffected.
Biochemical and physiological effects:
This compound(inh)-172 has been shown to improve ion transport in cells with mutant this compound proteins, leading to improved lung function and reduced inflammation in animal models of CF. It has also been studied for its potential use in treating other diseases that involve dysfunctional ion transport, such as polycystic kidney disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 is a potent and specific inhibitor of mutant this compound proteins, making it a valuable tool for studying the role of this compound in disease. However, its use in lab experiments is limited by its cost and availability. Additionally, this compound(inh)-172 may have off-target effects that need to be carefully controlled for in experiments.
Direcciones Futuras
There are several directions for future research on N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172. One area of focus is the development of more potent and selective inhibitors of mutant this compound proteins. Another direction is the evaluation of this compound(inh)-172 in combination with other therapies for CF, such as corrector and potentiator drugs. Additionally, this compound(inh)-172 may have potential applications in other diseases that involve dysfunctional ion transport, and further studies are needed to explore these possibilities.
Métodos De Síntesis
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of 2-chloro-N-(2-furanylmethyl)acetamide with 2-aminobenzophenone in the presence of a base such as potassium carbonate. The resulting product is purified using chromatography techniques to obtain pure this compound(inh)-172.
Aplicaciones Científicas De Investigación
N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-2-furamide(inh)-172 has been extensively studied for its potential use in treating CF. In vitro studies have shown that this compound(inh)-172 can effectively block the activity of mutant this compound proteins, leading to increased salt and water transport in cells. In animal models of CF, this compound(inh)-172 has been shown to improve lung function and reduce inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of this compound(inh)-172 in humans with CF.
Propiedades
IUPAC Name |
N-[2-(2-chloroanilino)-2-oxoethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-4-1-2-5-10(9)16-12(17)8-15-13(18)11-6-3-7-19-11/h1-7H,8H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJUFJACWSGMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B5128120.png)
![1-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B5128125.png)


![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B5128156.png)
![2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5128164.png)
![1-[2-(1-cyclohexen-1-yl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5128169.png)

![3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate](/img/structure/B5128198.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![3-[2-(5-{3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)ethyl]-1H-indole](/img/structure/B5128220.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)